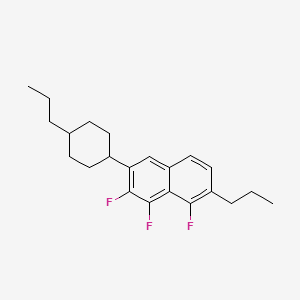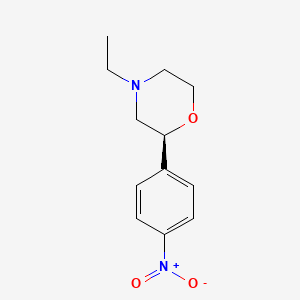![molecular formula C17H16OS B14187240 {4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone CAS No. 918340-89-3](/img/structure/B14187240.png)
{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone is an organic compound characterized by the presence of an ethylsulfanyl group attached to an ethenyl chain, which is further connected to a phenyl ring
準備方法
The synthesis of {4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylsulfanyl derivatives and phenylmethanone.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.
化学反応の分析
{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or thiols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions, such as halogenation or nitration.
科学的研究の応用
{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of {4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression, resulting in its observed effects.
類似化合物との比較
{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as {4-[2-(Methylsulfanyl)ethenyl]phenyl}(phenyl)methanone and {4-[2-(Propylsulfanyl)ethenyl]phenyl}(phenyl)methanone share structural similarities but differ in their alkyl chain length.
特性
CAS番号 |
918340-89-3 |
|---|---|
分子式 |
C17H16OS |
分子量 |
268.4 g/mol |
IUPAC名 |
[4-(2-ethylsulfanylethenyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C17H16OS/c1-2-19-13-12-14-8-10-16(11-9-14)17(18)15-6-4-3-5-7-15/h3-13H,2H2,1H3 |
InChIキー |
KRNJQEHTYVLNHM-UHFFFAOYSA-N |
正規SMILES |
CCSC=CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane](/img/structure/B14187160.png)
![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one](/img/structure/B14187168.png)




![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14187200.png)
![{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B14187206.png)
![Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate](/img/structure/B14187221.png)
![1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol](/img/structure/B14187229.png)
![2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B14187234.png)
![1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14187235.png)

